An In-depth Technical Guide to Sarmentosin: Chemical Structure, Biological Activity, and Experimental Protocols
An In-depth Technical Guide to Sarmentosin: Chemical Structure, Biological Activity, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sarmentosin, a naturally occurring nitrile glycoside, has emerged as a molecule of significant interest in the scientific community. Initially identified in plant species such as Sedum sarmentosum and more recently in blackcurrants (Ribes nigrum), it has demonstrated a range of bioactive properties.[1][2] This technical guide provides a comprehensive overview of the chemical structure of Sarmentosin, its known biological activities with available quantitative data, and detailed experimental protocols for its isolation and analysis. Particular focus is given to its role as a monoamine oxidase (MAO) inhibitor and its impact on the mTOR signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals in drug development and natural product chemistry.
Chemical Structure and Physicochemical Properties
Sarmentosin is a glycoside with the systematic IUPAC name (E)-2-(hydroxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-2-enenitrile.[1] Its chemical structure is characterized by a glucose moiety linked to an unsaturated nitrile aglycone.
Table 1: Chemical Identifiers and Properties of Sarmentosin
| Property | Value | Source |
| IUPAC Name | (E)-2-(hydroxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-2-enenitrile | [1] |
| Molecular Formula | C₁₁H₁₇NO₇ | [1] |
| Molecular Weight | 275.257 g/mol | [1] |
| CAS Number | 71933-54-5 | |
| SMILES | C(/C=C(/CO)\C#N)O[C@H]1--INVALID-LINK--CO)O)O">C@@HO | |
| InChI | InChI=1S/C11H17NO7/c12-3-6(4-13)1-2-18-11-10(17)9(16)8(15)7(5-14)19-11/h1,7-11,13-17H,2,4-5H2/b6-1+/t7-,8-,9+,10-,11-/m1/s1 | |
| Calculated XLogP3 | -3.1 | [3] |
| Hydrogen Bond Donor Count | 5 | [3] |
| Hydrogen Bond Acceptor Count | 8 | [3] |
| Rotatable Bond Count | 6 | [3] |
Biological Activities and Quantitative Data
Sarmentosin exhibits a range of biological activities, with its role as a monoamine oxidase inhibitor being the most extensively studied. It is also reported to have antioxidant, anti-inflammatory, and anticancer properties.
Monoamine Oxidase (MAO) Inhibition
Recent studies have identified Sarmentosin as a potent inhibitor of both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B), with a notable effect on MAO-B.[2] MAO enzymes are crucial in the degradation of neurotransmitters like dopamine, serotonin, and norepinephrine. By inhibiting these enzymes, Sarmentosin can increase the levels of these neurotransmitters, suggesting its potential in supporting mood and cognitive function.[2]
Table 2: Quantitative Data on MAO Inhibition by Sarmentosin
| Parameter | Value | Source |
| IC₅₀ for MAO-A/B Inhibition (in vitro) | 2.67 µM | [4] |
| Platelet MAO-B Inhibition (in vivo, blackcurrant powder) | 89% ± 6% | [4] |
| Platelet MAO-B Inhibition (in vivo, blackcurrant juice) | 91% ± 4% | [4] |
| Human Study Doses (pure Sarmentosin) | 42 mg and 84 mg | [4][5] |
Anticancer Activity
Sarmentosin has been found to inhibit the mTOR signaling pathway and induce autophagy-dependent apoptosis in human hepatocellular carcinoma (HCC) cells, indicating its potential as a therapeutic agent for liver cancer.[5][6]
Note: Specific IC₅₀ values for the cytotoxic activity of Sarmentosin against hepatocellular carcinoma or other cancer cell lines are not yet available in the public domain.
Other Biological Activities
Qualitative reports suggest that Sarmentosin possesses antioxidant and anti-inflammatory properties.[2][5] However, quantitative data from specific assays (e.g., DPPH, ABTS for antioxidant activity; COX, LOX, NO inhibition for anti-inflammatory activity) are not currently available in the literature.
Experimental Protocols
This section details the methodologies for the isolation and biological evaluation of Sarmentosin.
Isolation of Sarmentosin
A patented method describes the extraction and purification of Sarmentosin from fresh stringy stonecrops (Sedum sarmentosum). The process involves aqueous extraction, decolorization with activated carbon, adsorption chromatography on a macroporous resin, and subsequent purification by silica gel column chromatography.
Protocol Summary:
-
Fresh plant material is soaked in water.
-
The aqueous extract is squeezed, filtered, and then decolorized with activated carbon.
-
The filtrate is subjected to a macroporous adsorption resin column.
-
Elution is performed with 10-30% ethanol.
-
The eluate is concentrated, dried, and redissolved in methanol.
-
The methanol solution is applied to a silica gel column.
-
Elution with a 1:1 mixture of methanol and ethyl acetate yields purified Sarmentosin after concentration and drying.
A recent study successfully isolated Sarmentosin from blackcurrant juice concentrate using bioactivity-directed fractionation.
Protocol Summary:
-
Blackcurrant juice concentrate is diluted and pH-adjusted.
-
The solution is subjected to reversed-phase (RP) fractionation.
-
Fractions are screened for MAO-A/B inhibitory activity.
-
The most active fractions are further purified by preparative high-performance liquid chromatography (HPLC).
-
Sub-fractions are again screened for MAO inhibitory activity to identify the pure active compound, Sarmentosin.[4]
Determination of MAO-A/B Inhibition (In Vitro)
The S9-LCMS screening assay is utilized to determine the combined MAO-A and MAO-B inhibitory activity of Sarmentosin.
Protocol Summary:
-
A crude S9 microsome fraction from porcine liver, containing both MAO-A and MAO-B, is used as the enzyme source.
-
Sarmentosin (or fractions) is mixed with the S9 enzyme mix, an assay buffer, and the substrate kynuramine.
-
The mixture is incubated at 37°C for 1 hour.
-
The reaction is stopped by cooling and the addition of NaOH and acetonitrile.
-
The amount of the product formed is quantified by LC-MS to determine the extent of MAO inhibition.[4]
Human Clinical Trial for Platelet MAO-B Inhibition
A randomized, placebo-controlled, crossover study was conducted to assess the in vivo efficacy of Sarmentosin in inhibiting platelet MAO-B activity.
Protocol Summary:
-
Healthy adult participants are recruited for the study.
-
Participants complete multiple treatment conditions, including a placebo and beverages containing 42 mg and 84 mg of pure Sarmentosin, with a washout period between each condition.[4]
-
Blood samples are collected at baseline and at various time points post-consumption.
-
Platelets are isolated from the blood samples.
-
Platelet MAO-B activity is measured using a commercially available kit (e.g., Amplex Red Monoamine Oxidase Assay Kit).[4]
-
Mood and cognitive function can be assessed using validated questionnaires.[4]
Chemical Synthesis
A specific, detailed protocol for the total chemical synthesis of Sarmentosin is not currently available in the peer-reviewed literature. The synthesis of nitrile glycosides, in general, involves complex stereoselective glycosylation and nitrile formation steps.
Signaling Pathways and Experimental Workflows
Inhibition of mTOR Signaling Pathway
Sarmentosin has been identified as an inhibitor of the mTOR signaling pathway in hepatocellular carcinoma cells.[5][6] The mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its inhibition can lead to the induction of autophagy and apoptosis in cancer cells.
Caption: Sarmentosin's inhibition of the mTORC1 signaling pathway.
Impact on Neurotransmitter Metabolism via MAO Inhibition
By inhibiting MAO-A and MAO-B, Sarmentosin can modulate the metabolic pathways of key neurotransmitters derived from tyrosine and tryptophan. This leads to an increase in the levels of dopamine, norepinephrine, and serotonin.
Caption: Sarmentosin's effect on neurotransmitter metabolism.
General Workflow for Bioactivity Screening
The discovery of Sarmentosin's MAO inhibitory activity followed a logical experimental workflow that can be adapted for screening other natural products for various biological activities.
Caption: General workflow for bioactive compound screening.
Conclusion and Future Directions
Sarmentosin is a promising natural product with well-documented MAO inhibitory effects and potential applications in oncology and as an anti-inflammatory and antioxidant agent. The existing data, particularly from in vivo human studies on MAO-B inhibition, provides a strong foundation for its further development as a nutraceutical or therapeutic agent.
Future research should focus on several key areas:
-
Quantitative Bioactivity Studies: There is a pressing need for quantitative data on the antioxidant, anti-inflammatory, and anticancer properties of pure Sarmentosin to fully understand its therapeutic potential.
-
Mechanism of Action: Further elucidation of the specific molecular interactions of Sarmentosin with its targets, such as the MAO enzymes and components of the mTOR pathway, is warranted.
-
Chemical Synthesis: The development of a scalable and efficient total synthesis route for Sarmentosin would be highly beneficial for ensuring a consistent supply for research and potential commercialization, as well as for the synthesis of novel analogs with improved activity.
-
Pharmacokinetics and Safety: Comprehensive studies on the absorption, distribution, metabolism, excretion (ADME), and toxicology of Sarmentosin are necessary to establish a complete safety and efficacy profile.
References
- 1. Sarmentosin - Wikipedia [en.wikipedia.org]
- 2. Sarmentosin | 71933-54-5 | Benchchem [benchchem.com]
- 3. Sarmentosin | C11H17NO7 | CID 5281123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Identification of Sarmentosin as a Key Bioactive from Blackcurrants (Ribes nigrum) for Inhibiting Platelet Monoamine Oxidase in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sarmentosin [sarmentosin.com]
- 6. researchgate.net [researchgate.net]
